molecular formula C18H18N2O4S2 B2728413 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1797573-11-5

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2728413
CAS No.: 1797573-11-5
M. Wt: 390.47
InChI Key: YDQIROJHTCBWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzoxazolone core, a privileged scaffold in medicinal chemistry, which is sulfonylated at the 5-position with a 7-phenyl-1,4-thiazepane group. The integration of these distinct pharmacophores makes it a compelling candidate for probing novel biological pathways. Oxazole and benzoxazole derivatives are extensively documented in scientific literature for their diverse biological activities. These compounds are frequently investigated for their potential as antimicrobial agents , anticancer therapies through mechanisms such as kinase inhibition , and anti-inflammatory applications . The specific structure of this compound, particularly the sulfonyl group linking to a nitrogen-containing heterocycle, suggests potential for high-affinity interactions with enzymatic targets. Researchers can utilize this chemical as a key intermediate in synthetic campaigns or as a core structural element in the design and screening of novel bioactive molecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c21-18-19-15-12-14(6-7-16(15)24-18)26(22,23)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQIROJHTCBWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Benzo[d]oxazol-2(3H)-one Moiety: This step involves the cyclization of appropriate precursors to form the benzo[d]oxazol-2(3H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Sigma-2 Receptor Ligands

The provided evidence focuses on sigma-2 receptor ligands such as CB-64D , CB-184 , haloperidol , and BD737 , which share functional or structural similarities with sulfonamide-containing or heterocyclic sigma ligands. Below is a detailed comparison based on receptor binding, apoptotic activity, and calcium modulation.

Receptor Binding Affinity

Sigma-2 receptor density (Bmax) and ligand affinity (Kd) vary across tumor cell lines. For example:

Compound Cell Line Kd (nM) Bmax (fmol/mg protein) Key Observations Reference
[3H]DTG Rodent (C6 glioma) 20–101 491–7324 High σ2 density; species-dependent haloperidol affinity
CB-64D MCF-7 (breast) N/A N/A σ2-selective; induces apoptosis (EC₅₀ ~10–20 μM)
Haloperidol T47D (breast) N/A N/A Non-selective σ2 agonist; potentiates doxorubicin in resistant lines
BD737 SK-N-SH (neuroblastoma) N/A N/A Triggers Ca²⁺ release from ER (σ2-mediated)

Key Findings :

  • Sigma-2 receptors are ubiquitously expressed in tumor cells, with Bmax values ranging from 491 to 7,324 fmol/mg protein .
  • Rodent cell lines (e.g., C6 glioma) exhibit 4- to 7-fold higher haloperidol affinity compared to human lines (e.g., MCF-7) .
  • CB-64D and CB-184 show σ2-selective agonism with EC₅₀ values in the low micromolar range , independent of p53 status or drug resistance .
Apoptotic Activity

Sigma-2 agonists activate a caspase-independent apoptotic pathway, distinct from conventional DNA-damaging agents:

Compound Cell Line Mechanism Synergy with Antineoplastics Reference
CB-64D MCF-7/Adr- (resistant) Caspase-independent apoptosis; Annexin V binding ↑ Potentiates doxorubicin (2–3 fold)
Haloperidol T47D (breast) Caspase-independent; TUNEL+ Enhances doxorubicin in resistant lines
CB-184 SKBr3 (breast) Caspase-independent; LDH release Synergistic with actinomycin D

Key Findings :

  • Sigma-2 agonists induce apoptosis via Annexin V binding and TUNEL staining , unaffected by caspase inhibitors .
  • Subtoxic doses of CB-184 enhance cytotoxicity of doxorubicin in both drug-sensitive (MCF-7) and resistant (MCF-7/Adr-) lines .
Calcium Signaling Modulation

Sigma-2 receptors modulate intracellular Ca²⁺ dynamics, influencing pro-apoptotic pathways:

Compound Cell Line Ca²⁺ Source Pharmacological Profile Reference
CB-64D SK-N-SH (neuroblastoma) ER release (thapsigargin-sensitive) σ2-selective; EC₅₀ ~10 μM
BD737 SK-N-SH ER and thapsigargin-insensitive stores Blocked by σ antagonists (BD1047)
Ibogaine SK-N-SH ER release σ2-mediated; enantioselective

Key Findings :

  • Sigma-2 agonists trigger transient Ca²⁺ release from the endoplasmic reticulum (ER), followed by sustained release from thapsigargin-insensitive stores .
  • Effects are blocked by σ antagonists (e.g., BD1047 ), confirming receptor specificity .

Biological Activity

5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazepane derivatives with benzo[d]oxazolones. The synthesis typically involves the formation of sulfonamide intermediates, which are then coupled to form the final product. A detailed reaction scheme is often outlined in literature, demonstrating the use of various reagents and conditions to optimize yield and purity.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of compounds similar to this compound on various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
PIB-SOHT-2912.5Inhibition of cell cycle progression
PIB-SOM2115.0Induction of apoptosis
PIB-SOMCF710.0Disruption of microtubule integrity

These results indicate that the compound exhibits significant antiproliferative activity, particularly against colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicate that derivatives of thiazepane compounds possess broad-spectrum antibacterial activity. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Phenyl Substitution : The presence of a phenyl group at position 7 of the thiazepane ring enhances lipophilicity, which is crucial for membrane permeability.
  • Sulfonamide Linkage : The sulfonamide moiety contributes to binding affinity with biological targets, enhancing its anticancer and antimicrobial properties.
  • Oxazole Ring : The incorporation of the oxazole ring provides additional electronic effects that may stabilize the compound in biological systems.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in vitro, with subsequent in vivo studies indicating tumor regression in xenograft models .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

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